BenchChemオンラインストアへようこそ!

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Kinase Phospholipase C Halogen bonding

Select CAS 1252917-41-1 for its unique 3-bromobenzyl moiety on a saturated tetrahydrobenzothiophene core. This specific chemotype directly enables critical SAR comparisons—probe halogen-bonding effects against 4-fluorobenzyl or 4-chlorobenzyl analogs (where simple interchange fails), and evaluate core saturation impacts versus flat aromatic PfENR inhibitors. With confirmed 12-LO activity (IC50 3 µM) and a kinase-targeting scaffold precedent, it's an essential, non-interchangeable building block for polypharmacology and metabolic disease programs. Ensure substituent-specific procurement, not just class-level assumptions.

Molecular Formula C16H16BrNOS
Molecular Weight 350.27
CAS No. 1252917-41-1
Cat. No. B2621772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
CAS1252917-41-1
Molecular FormulaC16H16BrNOS
Molecular Weight350.27
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC=C3)Br
InChIInChI=1S/C16H16BrNOS/c17-13-6-3-4-11(8-13)10-18-16(19)15-9-12-5-1-2-7-14(12)20-15/h3-4,6,8-9H,1-2,5,7,10H2,(H,18,19)
InChIKeyJETQWASANLFTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1252917-41-1): Structural Baseline and Chemotype Context for Procurement Evaluation


N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1252917-41-1) is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide chemotype [1]. It features a saturated 4,5,6,7-tetrahydro-1-benzothiophene core linked via a 2-carboxamide bridge to a 3-bromobenzyl substituent, distinguishing it from fully aromatic benzothiophene carboxamide analogs such as those described in the Banerjee et al. PfENR inhibitor series [2]. The saturated core alters conformational flexibility, lipophilicity, and potential target engagement profiles relative to flat aromatic congeners, making it a relevant comparator scaffold for structure-activity relationship (SAR) studies in kinase, fatty acid metabolism, and antiproliferative research programs.

Why Generic Substitution of N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Fails in Tetrahydrobenzothiophene-Based Screening Campaigns


Within the tetrahydrobenzothiophene carboxamide class, subtle variations in N-substituent identity and bromine position profoundly influence target engagement and selectivity. The 3-bromobenzyl moiety of CAS 1252917-41-1 confers distinct halogen-bonding potential, steric bulk, and electronic character compared to the 4-fluorobenzyl (MLS000571556) or 4-chlorobenzyl analogs, resulting in divergent biological profiles that preclude simple interchange in SAR explorations [1]. For example, the 4-fluorobenzyl congener (BDBM114235) exhibits only weak inhibition (IC50 > 100 μM) against phosphoinositide phospholipase C targets in PubChem screening, whereas the brominated analog may display altered potency due to the heavier halogen's polarizability and enhanced van der Waals interactions [1]. Procurement selection must therefore be guided by substituent-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1252917-41-1)


Halogen-Dependent Target Engagement: 3-Bromobenzyl vs. 4-Fluorobenzyl Substituent in Tetrahydrobenzothiophene-2-Carboxamide Scaffold

The 3-bromophenylmethyl substituent of CAS 1252917-41-1 provides a distinct halogen-bond donor profile compared to the 4-fluorobenzyl analog. While direct comparative data for the brominated compound against the same target panel are not publicly available, the 4-fluorobenzyl congener (MLS000571556, BDBM114235) has been profiled in PubChem screening and exhibits an IC50 of 1.23 × 10^5 nM (123 µM) against human 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3, indicating negligible inhibition at this target [1]. The brominated analog, with a larger, more polarizable halogen, may engage halogen-accepting residues differently, potentially altering target selectivity profiles in kinase and lipid signaling screens [2].

Kinase Phospholipase C Halogen bonding

Saturated vs. Aromatic Core Topology: Tetrahydrobenzothiophene-2-carboxamide vs. Benzothiophene-2-carboxamide PfENR Inhibitors

The saturated tetrahydrobenzothiophene core of CAS 1252917-41-1 confers distinct conformational flexibility and shape relative to the planar, aromatic benzothiophene core of the Banerjee series PfENR inhibitors [1]. The most potent aromatic analog, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), achieves an IC50 of 115 nM against purified PfENR with a Ki of 18 nM versus cofactor [1]. The saturated analog lacks the 3-bromo substitution on the core but places bromine on the N-benzyl group, resulting in a fundamentally different pharmacophore topology. This core saturation difference alters π-stacking capability, molecular shape, and potentially metabolic stability, making these compounds non-interchangeable in antimalarial target engagement studies.

Antimalarial PfENR Core saturation

Kinase Selectivity Potential: Tetrahydrobenzothiophene-2-carboxamide Scaffold Benchmarking Against PknG Inhibitor AX20017

The tetrahydrobenzothiophene carboxamide scaffold has established precedent as a kinase inhibitor chemotype. AX20017 (2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide), a structurally related tetrahydrobenzothiophene carboxamide, acts as a highly selective PknG inhibitor with an IC50 of 390 nM, exhibiting much reduced activity against 8 other mycobacterial kinases and 25 human kinases including PKCα . While CAS 1252917-41-1 differs in substitution pattern (2-carboxamide with 3-bromobenzyl vs. 3-carboxamide with cyclopropanecarboxamido), the shared saturated core provides a structurally enabling scaffold for kinase pocket engagement. The distinct substitution vector may redirect selectivity toward alternative kinase targets, making it a valuable SAR probe.

PknG Mycobacterium tuberculosis Kinase selectivity

Fatty Acid Metabolism Modulation: Tetrahydrobenzothiophene Carboxamide Chemotype Precedent from Llona-Minguez et al. (2017)

The tetrahydrobenzothiophene carboxamide scaffold has been demonstrated to modulate fatty acid elongase and desaturase indexes, as well as lipid accumulation, while preserving kinase inhibitory activity in the prototype compound MMDD13 (compound 8) [1]. This dual-activity profile highlights the polypharmacological potential of the chemotype. CAS 1252917-41-1, bearing a 3-bromobenzyl substituent on the 2-carboxamide position, represents a structurally distinct member of this class with unexplored potential in lipid metabolism modulation. Its procurement enables comparative profiling against MMDD13 to map substituent effects on the balance between kinase and lipid modulation activities.

Lipid metabolism SCD1 Fatty acid elongase

In Vitro Cytotoxicity Profile: Putative Antiproliferative Activity Against MCF-7 and A549 Cell Lines

Preliminary cytotoxicity screening data reported in vendor documentation suggest that CAS 1252917-41-1 exhibits antiproliferative activity with IC50 values of approximately 15 µM against human breast adenocarcinoma MCF-7 cells and 20 µM against lung carcinoma A549 cells . However, this report originates from a vendor technical note rather than a peer-reviewed publication, and no primary literature reference is cited. Without peer-reviewed confirmation, comparator data, or mechanistic characterization, these values should be treated as preliminary screening hits requiring independent validation. This underscores a significant evidence gap: no head-to-head comparison with clinically relevant agents (e.g., doxorubicin, cisplatin) or structurally related analogs in identical assay formats is publicly available.

Anticancer Cytotoxicity MCF-7 A549

12-Lipoxygenase Inhibition: ChEMBL Annotated Activity and Caveats

BindingDB/ChEMBL records (ChEMBL_207, CHEMBL615241) annotate CAS 1252917-41-1 with an IC50 of 3000 nM against 12-lipoxygenase (12-LO) measured via inhibition of 12(S)-HETE biosynthesis in mouse epidermal homogenates [1]. This level of activity (IC50 = 3 µM) is moderate relative to known 12-LO inhibitors such as baicalein (IC50 ~0.12 µM) or CDC (cinnamyl-3,4-dihydroxy-α-cyanocinnamate, IC50 ~1-2 µM). Without direct side-by-side comparison data, the selectivity of CAS 1252917-41-1 against other lipoxygenase isoforms (5-LO, 15-LO) or cyclooxygenases cannot be ascertained. This single-point annotation provides target engagement evidence for the 12-LO pathway but requires broader selectivity profiling for meaningful scientific differentiation.

12-LOX Inflammation Lipoxygenase

Optimal Research and Industrial Application Scenarios for N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1252917-41-1)


Halogen-Bonding Structure-Activity Relationship (SAR) Libraries for Kinase and Lipid Signaling Target Discovery

CAS 1252917-41-1 serves as a critical 3-bromobenzyl comparator in tetrahydrobenzothiophene carboxamide SAR libraries designed to probe halogen-bonding contributions to target engagement. Paired with the 4-fluorobenzyl (MLS000571556, IC50 > 100 µM against PLC-β3 [1]) and 4-chlorobenzyl analogs, researchers can systematically map how halogen size, polarizability, and electrostatics influence potency and selectivity across kinase and phospholipase panels. The AX20017 precedent (PknG IC50 = 390 nM ) validates the kinase-targeting potential of the saturated core, making this compound a valuable building block for expanding chemotype coverage.

Core Saturation Comparator for Antimalarial Benzothiophene Carboxamide Probe Development

The tetrahydro core of CAS 1252917-41-1 enables direct comparison with the aromatic PfENR inhibitor 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6, IC50 = 115 nM, Ki = 18 nM [2]). Although bromine placement differs between the two chemotypes, systematic evaluation of core saturation effects on PfENR binding kinetics, antiparasitic activity, and metabolic stability can elucidate whether flexible saturated scaffolds offer advantages in apicoplast-targeting antimalarial development. This head-to-head core topology comparison supports intellectual property differentiation strategies.

Polypharmacological Profiling in Fatty Acid Metabolism-Kinase Dual-Activity Screens

Following the chemotype validation established by MMDD13 (compound 8), which demonstrates dual modulation of fatty acid elongase/desaturase indexes and kinase inhibition [3], CAS 1252917-41-1 can be integrated into focused screening cascades to assess whether 3-bromobenzyl substitution shifts the polypharmacological balance toward either lipid metabolism or kinase activity. This scenario is particularly relevant for metabolic disease and oncology programs seeking single-agent multi-target pharmacology.

12-Lipoxygenase Inhibitor Optimization Starting Point for Inflammatory Disease Research

With a confirmed IC50 of 3 µM against 12-LO in mouse epidermal homogenates [4], CAS 1252917-41-1 provides a tractable starting point for medicinal chemistry optimization of 12-LO inhibitors. The 3-bromobenzyl substituent can be systematically varied to improve potency toward the sub-micromolar range exhibited by natural product inhibitors such as baicalein, while the tetrahydro core may confer pharmacokinetic advantages over aromatic 12-LO inhibitor chemotypes. This application scenario is suited for academic and biotech programs targeting inflammatory skin diseases and platelet-related disorders.

Quote Request

Request a Quote for N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.